2-Nitroperbenzoic acid

Description

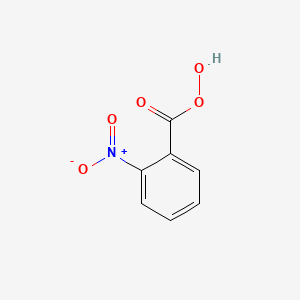

Structure

2D Structure

3D Structure

Properties

CAS No. |

1711-41-7 |

|---|---|

Molecular Formula |

C7H5NO5 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

2-nitrobenzenecarboperoxoic acid |

InChI |

InChI=1S/C7H5NO5/c9-7(13-12)5-3-1-2-4-6(5)8(10)11/h1-4,12H |

InChI Key |

LOEMDEDKAHXRTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitroperbenzoic Acid

Routes from Carboxylic Acid Precursors

The primary route to synthesizing 2-Nitroperbenzoic acid from a carboxylic acid precursor involves the peroxidation of 2-nitrobenzoic acid.

Peroxidation of 2-Nitrobenzoic Acid with Hydrogen Peroxide

The direct peroxidation of 2-nitrobenzoic acid using hydrogen peroxide is a common and effective method for the synthesis of this compound. This reaction is typically carried out in the presence of a strong acid catalyst. A general procedure involves creating a slurry of 2-nitrobenzoic acid in a suitable solvent and then adding concentrated hydrogen peroxide. google.comuow.edu.au

Strong acids are crucial as catalysts for the efficient synthesis of peroxy acids from their corresponding carboxylic acids and hydrogen peroxide. Methanesulfonic acid (MSA) is a frequently used and highly effective catalyst for this transformation. google.comuow.edu.au The use of MSA as a solvent and reaction medium allows for high yields and purity of the resulting aromatic peroxy acid. google.com

The catalytic activity of various systems has been explored, including both homogeneous and heterogeneous catalysts. While specific data on a wide range of catalysts for this compound synthesis is limited, related reactions provide insights. For instance, in the Baeyer-Villiger oxidation, which involves peracids, catalysts such as solid acids, zeolites, and certain metal complexes have been employed to activate hydrogen peroxide. beilstein-journals.org The general mechanism for a Lewis acid-catalyzed Baeyer-Villiger rearrangement involves the activation of the carbonyl group, which is analogous to the activation of the carboxylic acid in peroxy acid synthesis. beilstein-journals.org

Research on the synthesis of p-nitroperoxybenzoic acid, a positional isomer of the target compound, demonstrates the effectiveness of methanesulfonic acid. In one study, p-nitrobenzoic acid was reacted with 94% hydrogen peroxide in methanesulfonic acid to produce p-nitroperoxybenzoic acid with a purity of 99% and a yield of 94%. google.com Another preparation of 4-nitroperbenzoic acid using 88% hydrogen peroxide in methanesulfonic acid resulted in a 93% yield of the product with 95.8% purity. uow.edu.au

The following table summarizes the reaction conditions and yields for the synthesis of various aromatic peroxy acids using methanesulfonic acid as a catalyst, providing a comparative context for the synthesis of this compound.

Table 1: Reaction Conditions and Yields of Aromatic Peroxy Acids using Methanesulfonic Acid

| Peroxy Acid | Mole Ratio (MSA:H₂O₂:Carboxylic Acid) | Temperature (°C) | Time (hr) | Crude Product Purity (%) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Peroxybenzoic Acid | 5:3:1 | 30 | 1 | 95 | 94 | 41 |

| p-Nitroperoxybenzoic Acid | 5:3:1 | 40 | 3 | 99 | 94 | 138 (dec) |

| p-tertiary-Butylperoxybenzoic Acid | 5:3:1 | 40 | 3 | 98 | 86 | 81.5-83 |

| o-Nitroperoxybenzoic Acid | 5:3:1 | 60 | 1 | 99 | 76 | 95-96 |

Data sourced from a study on the preparation of aromatic peroxy acids. google.com

The choice of solvent significantly impacts the synthesis of this compound. Methanesulfonic acid not only acts as a catalyst but also as the reaction medium. google.com Its ability to dissolve the starting materials and facilitate the reaction is crucial for achieving high yields.

In related syntheses, the solvent can influence reaction outcomes. For example, in the photochemical cyclization of 2-azidobenzoic acids, the solvent plays a role in the in situ generation of the reactive species. beilstein-journals.org While not directly analogous, this highlights the importance of the solvent in controlling reaction pathways.

For the synthesis of other peroxybenzoic acids, various solvents have been used for extraction and purification. Benzene (B151609) has been employed to extract peroxybenzoic acid from the reaction mixture. orgsyn.orgorgsyn.org The use of a co-solvent system of petroleum ether and diethyl ether has been noted for the crystallization of pure peroxybenzoic acid. orgsyn.orgorgsyn.org The solubility of the starting materials and products in the chosen solvent system is a critical factor for efficient reaction and isolation.

Optimizing reaction parameters such as temperature, reaction time, and reactant ratios is key to maximizing the yield and purity of this compound.

Temperature: The reaction temperature needs to be carefully controlled. For the synthesis of o-nitroperoxybenzoic acid, a temperature of 60°C was maintained. google.com In contrast, the synthesis of p-nitroperoxybenzoic acid was carried out at 40°C. google.com This suggests that the optimal temperature can vary depending on the specific isomer.

Reaction Time: The duration of the reaction also influences the outcome. A reaction time of 1 hour was sufficient for the synthesis of o-nitroperoxybenzoic acid, while the p-nitro isomer required 3 hours. google.com

Reactant Ratios: The molar ratio of the carboxylic acid, hydrogen peroxide, and catalyst is a critical parameter. A common ratio used for the synthesis of aromatic peroxy acids is 1:3:5 for the carboxylic acid, hydrogen peroxide, and methanesulfonic acid, respectively. google.com

The following table provides a summary of optimized reaction conditions for the synthesis of o-nitroperoxybenzoic acid.

Table 2: Optimized Reaction Conditions for o-Nitroperoxybenzoic Acid Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Methanesulfonic Acid |

| Mole Ratio (MSA:H₂O₂:Carboxylic Acid) | 5:3:1 |

| Temperature | 60°C |

| Reaction Time | 1 hour |

| Purity of Crude Product | 99% |

| Yield | 76% |

Data from a study on the preparation of aromatic peroxy acids. google.com

Approaches Involving Acid Anhydrides

An alternative route to this compound involves the use of acid anhydrides.

Reaction of 2-Nitrobenzoic Anhydride (B1165640) with Hydrogen Peroxide

In a related synthesis, monoperphthalic acid is synthesized from phthalic anhydride and 30% hydrogen peroxide. dss.go.th This indicates that cyclic anhydrides can be effective precursors for peroxy acids.

The reaction of p-nitrobenzoyl chloride with sodium peroxide in toluene (B28343) and water produces p-nitrobenzoyl peroxide. orgsyn.org Although this involves an acid chloride rather than an anhydride, it demonstrates the formation of a peroxide from a carboxylic acid derivative.

Conversions from Acyl Halides

A direct and common method for preparing peroxy acids involves the use of acyl halides as starting materials. This approach leverages the high reactivity of the acyl halide to facilitate the introduction of the peroxy group.

The synthesis of this compound can be achieved by reacting 2-nitrobenzoyl chloride with a suitable peroxide source under controlled conditions. The precursor, 2-nitrobenzoyl chloride, is typically prepared by treating 2-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride. prepchem.comorgsyn.org

Once the acid chloride is obtained, it is reacted with a source of the hydroperoxide anion. A common method involves adding a solution of the acid chloride in an organic solvent, such as toluene, to an aqueous solution of a peroxide source like sodium peroxide (Na₂O₂) or alkaline hydrogen peroxide (H₂O₂). lookchem.comorgsyn.org The reaction is generally conducted at low temperatures (e.g., 0–5°C) with vigorous stirring to control the exothermic reaction and maximize yield. orgsyn.org An alternative approach involves using hydrogen peroxide in an acetone (B3395972) solution in the presence of a base like pyridine (B92270) or sodium hydroxide. orgsyn.org

A representative procedure for a related compound, p-nitrobenzoyl peroxide, which informs the synthesis of the peracid, is detailed in the table below.

Table 1: Synthesis of bis(p-nitrobenzoyl) peroxide from p-nitrobenzoyl chloride

| Reagents | Solvent | Temperature | Yield | Reference |

|---|

This reaction primarily yields the symmetric diacyl peroxide, but modification of the conditions, specifically the stoichiometry of the peroxide source, can favor the formation of the peroxy acid.

The primary by-product in the synthesis of peroxy acids from acyl chlorides is the corresponding symmetric diacyl peroxide. lookchem.comorgsyn.org Its formation is favored by the reaction of the peroxy acid product (or the hydroperoxide intermediate) with a second molecule of the acyl chloride. To minimize this, reaction conditions must be carefully controlled. Key strategies include:

Stoichiometry: Using a controlled excess of the peroxide source relative to the acyl chloride can favor the formation of the peroxy acid over the diacyl peroxide.

Temperature Control: Maintaining low temperatures throughout the reaction and addition process helps to suppress the rate of side reactions. orgsyn.org

Reaction Medium: The choice of base and solvent system can influence the outcome. Using a weaker base or a biphasic system can sometimes modulate reactivity to favor the desired product. orgsyn.orgrsc.org

Another potential side reaction is the hydrolysis of the acyl chloride back to the parent carboxylic acid (2-nitrobenzoic acid) if excess water is present under non-optimal pH conditions. rsc.org Careful workup procedures, including washing with cold water, are necessary to remove unreacted starting materials and inorganic salts. orgsyn.org

Advanced Synthetic Strategies and Considerations

Modern synthetic methods focus on improving yield, selectivity, and safety, particularly by avoiding the isolation of potentially unstable peroxy acid intermediates and minimizing unwanted side reactions through strategic solvent and catalyst choices.

Non-Oxidizing Solvent-Catalyst Systems for Aromatic Peracids

The choice of solvent and catalyst is critical in peracid synthesis to prevent unwanted oxidation of the reaction medium itself and to steer the reaction toward the desired product.

Solvents: Chlorinated solvents, particularly dichloromethane (B109758) (DCM), are frequently favored for peracid reactions because they are relatively inert to oxidation and their use can help prevent the formation of easily oxidizable by-products like hydrates. nih.govresearchgate.netalchemyst.co.uk Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have also been shown to significantly enhance the selectivity of peracid oxidations by acting as strong hydrogen bond donors while being poor hydrogen bond acceptors. researchgate.net For reactions requiring higher temperatures, highly stable aromatic solvents like nitrobenzene (B124822) have been used. dcu.ie

Catalyst Systems: A powerful advanced strategy is the in situ generation of peracids, which avoids the need to isolate these potentially hazardous compounds. One such system employs a catalytic amount of a carboxylic acid, a stoichiometric amount of hydrogen peroxide, and a coupling agent like a carbodiimide (B86325) (e.g., DIC). nih.govbeilstein-journals.org A key innovation in this system is the use of a nucleophilic co-catalyst (DMAP or NMI). This co-catalyst is crucial for turning over the inactive diacyl peroxide side-product back into the active peracid, thus maintaining the catalytic cycle. nih.gov The effectiveness of different solvents in one such catalytic system is highlighted below.

Table 2: Effect of Solvent on a Catalytic Baeyer-Villiger Oxidation using in situ Generated Peracid

| Solvent | Yield of Lactone | Reference |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | 86% | nih.gov |

| Diethyl Ether (Et₂O) | 58% | nih.gov |

| Toluene (PhMe) | 48% | nih.gov |

Other advanced systems utilize transition metal catalysts. For example, cobalt salts can activate peracetic acid to selectively generate acetylperoxyl radicals, which are the key reactive species for the degradation of certain organic compounds. nih.gov This demonstrates how a catalyst can be used to generate a specific oxidant from a peracid source for a targeted transformation.

Mitigation of Over-oxidation and Aromatic Nucleus Attack

A primary challenge in working with powerful oxidizing agents like this compound is preventing undesired side reactions, such as the over-oxidation of substrates or attack on the aromatic ring of the peracid itself.

Over-oxidation: This occurs when the initial product of an oxidation is further oxidized by the reagent. For example, in the oxidation of alcohols to aldehydes or ketones, over-oxidation can lead to the formation of carboxylic acids or esters. alchemyst.co.uk Performing reactions under anhydrous conditions is a key strategy to mitigate this, as it prevents the formation of gem-diols (hydrates) from aldehydes, which are often more susceptible to oxidation than the aldehyde itself. alchemyst.co.uk The use of specific catalyst systems and controlled reaction times can also minimize over-oxidation. researchgate.net

Aromatic Nucleus Attack: The electron-rich aromatic ring can be susceptible to attack by the electrophilic oxygen of the peracid, leading to degradation of the reagent or unwanted hydroxylation or epoxidation of aromatic substrates. mdpi.com Indeed, computational studies and gas-phase experiments have shown that perbenzoate anions can intramolecularly epoxidize their own benzene ring upon activation. uow.edu.au In solution, the choice of a non-coordinating, non-oxidizable solvent like dichloromethane helps to stabilize the peracid and direct its reactivity toward the intended substrate rather than itself or the solvent. nih.govresearchgate.net The development of computational models provides a powerful tool to predict the influence of substituents and reaction conditions, allowing for the rational design of experiments that minimize these undesired pathways. researchgate.net

Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound for research applications require careful handling due to the potential instability of peroxy acids. The primary goal is to obtain a pure, solid product that can be stored for a reasonable period without significant decomposition.

The typical isolation procedure begins after the reaction is deemed complete. The reaction mixture is cooled, and the product is precipitated by the addition of a cold non-solvent, such as water or a saturated ammonium (B1175870) sulfate (B86663) solution. The precipitated solid is then collected by filtration. It is crucial to wash the collected solid thoroughly with cold water to remove any residual acid catalyst and unreacted hydrogen peroxide.

For purification, recrystallization is the most common method employed. A suitable solvent system for recrystallization must be chosen carefully to avoid decomposition of the peroxy acid. A common solvent system is a mixture of an organic solvent, such as diethyl ether or dichloromethane, and a non-solvent like petroleum ether or hexanes. The crude this compound is dissolved in a minimal amount of the organic solvent, and the non-solvent is added gradually until turbidity is observed. The solution is then cooled slowly to allow for the formation of pure crystals.

The purity of the isolated this compound is typically assessed by iodometric titration. This method involves reacting the peroxy acid with an excess of potassium iodide in an acidic solution. The peroxy acid oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate. This allows for the calculation of the active oxygen content, which is a direct measure of the peroxy acid's purity.

The following table outlines a typical purification process for this compound:

Table 2: Purification Protocol for this compound| Step | Procedure | Purpose |

|---|---|---|

| 1. Precipitation | The reaction mixture is added to ice-cold water or ammonium sulfate solution. | To precipitate the crude this compound from the reaction mixture. |

| 2. Filtration | The solid product is collected by vacuum filtration. | To separate the solid product from the liquid reaction medium. |

| 3. Washing | The collected solid is washed with cold water and then with a hydrocarbon solvent (e.g., pentane). | To remove residual acid catalyst, hydrogen peroxide, and any soluble organic impurities. |

| 4. Drying | The solid is dried under vacuum at room temperature. | To remove residual solvents without causing thermal decomposition of the product. |

| 5. Purity Analysis | The active oxygen content is determined by iodometric titration. | To quantify the purity of the final product. |

Due to their potential for decomposition, solid peroxy acids like this compound should be stored at low temperatures, typically in a refrigerator or freezer, and in a container that allows for the release of any pressure that may build up due to the slow evolution of oxygen gas.

Mechanistic Investigations of 2 Nitroperbenzoic Acid Oxidations

General Principles of Peracid Oxidation Mechanisms

Peroxy acids, also known as peracids, are widely utilized reagents in organic synthesis for the oxidation of various functional groups. Their reactivity stems from the presence of a weak oxygen-oxygen single bond and an electrophilic hydroxyl oxygen. The mechanisms of peracid oxidations are intricate and have been the subject of extensive research to elucidate the electronic and steric factors that govern their reactivity and selectivity.

The fundamental reactive characteristic of a peroxycarboxylic acid is the electrophilic nature of the oxygen atom attached to the carboxylic acid group. libretexts.org This oxygen atom is transferred to a nucleophilic substrate, such as an alkene, in a process known as electrophilic oxygen transfer. The peroxy acid itself contains an O-O bond which is relatively weak and prone to cleavage. libretexts.org

The electrophilicity of the peracid is a key determinant of its reactivity. Electron-withdrawing groups on the peracid enhance its reactivity by making the terminal oxygen more electrophilic. masterorganicchemistry.com This increased electrophilicity facilitates the attack by the nucleophilic π-bond of an alkene, initiating the oxidation process. csbsju.edu The reaction is initiated by the interaction of the electrophilic oxygen atom with the nucleophilic carbon-carbon double bond. libretexts.orglibretexts.orglibretexts.org

The mechanism of oxygen transfer is generally considered to be concerted, meaning that bond-breaking and bond-forming steps occur simultaneously. libretexts.orgyoutube.com For instance, in the epoxidation of an alkene, the alkene's pi bond attacks the terminal oxygen of the peroxy acid. leah4sci.com Concurrently, this oxygen atom uses a lone pair of electrons to form a bond with the other carbon of the former double bond. leah4sci.com This concerted process avoids the formation of unstable carbocation intermediates. libretexts.org

The driving force for this reaction is the cleavage of the weak peroxide bond and the formation of a stable carboxylic acid byproduct. youtube.com The peroxy acid is believed to adopt a conformation with an intramolecular hydrogen bond in the transition state, which facilitates the transfer of the oxygen atom. organic-chemistry.org

The mechanism of peracid oxidations, particularly the epoxidation of alkenes, is widely accepted to be a concerted process. libretexts.orglibretexts.orgyoutube.comleah4sci.com This is supported by the stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the resulting epoxide. masterorganicchemistry.comyoutube.comwikipedia.org For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide. libretexts.orgyoutube.comwikipedia.org This stereochemical conservation indicates that there is no opportunity for bond rotation that would occur in a stepwise mechanism involving a discrete intermediate. csbsju.edu

The concerted mechanism involves a single transition state where multiple bonds are being formed and broken simultaneously. masterorganicchemistry.com This transition state is often described as having a "butterfly" geometry. wikipedia.orgwikiwand.comchemistry-reaction.com In this arrangement, the peracid is positioned over the alkene, allowing for the simultaneous transfer of the oxygen atom and the proton from the hydroxyl group of the peracid to its own carbonyl oxygen. wikiwand.com

While the concerted mechanism is the predominant view, theoretical studies have explored the possibility of stepwise pathways. For instance, calculations at the MP2 level of theory have suggested the existence of unsymmetrical transition structures for the epoxidation of ethylene with peroxyformic acid. wayne.edu However, higher-level calculations, such as B3LYP, QCISD, and CCSD, favor symmetrical transition structures with nearly identical developing C-O bond distances, which is more consistent with a concerted process. wayne.edu The energy barrier for the formation of the epoxide is a critical factor, and computational studies have shown that the concerted pathway generally has a lower activation energy. acs.org

Epoxidation Reaction Mechanisms (Prilezhaev Reaction)

The epoxidation of alkenes using peroxy acids is known as the Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909. wikipedia.orgwikiwand.com This reaction has become a cornerstone of organic synthesis for the formation of three-membered cyclic ethers known as epoxides or oxiranes. organic-chemistry.orgwikipedia.orgchemistry-reaction.com The reaction is valued for its reliability, stereospecificity, and the utility of the resulting epoxide products in further synthetic transformations. fiveable.menih.govrsc.org

The reactivity of a perbenzoic acid in the Prilezhaev reaction is significantly influenced by the substituents on the benzene (B151609) ring. The presence of an electron-withdrawing group, such as a nitro group (-NO2), increases the reactivity of the peracid. masterorganicchemistry.com The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-M) effects. quora.comquora.com

This electron-withdrawing nature of the nitro group in 2-nitroperbenzoic acid has a profound effect on the electrophilicity of the peracid. By pulling electron density away from the peroxy acid functional group, the nitro group makes the terminal oxygen atom more electron-deficient and therefore more electrophilic. quora.com This enhanced electrophilicity accelerates the rate of the epoxidation reaction because the initial step involves the attack of the nucleophilic alkene on this electrophilic oxygen. libretexts.orglibretexts.orglibretexts.org

The position of the nitro group also plays a role. In this compound, the ortho positioning of the nitro group can also exert steric effects, but its primary electronic influence is the enhancement of the peracid's oxidizing power. The increased acidity of the corresponding carboxylic acid (2-nitrobenzoic acid is a stronger acid than benzoic acid) is an indicator of the electron-withdrawing effect of the nitro group. wikipedia.org This increased acidity correlates with the increased reactivity of the peroxy acid.

The transition state of the Prilezhaev reaction is a highly organized, concerted assembly often referred to as the "butterfly" transition state. wikipedia.orgwikiwand.comchemistry-reaction.com In this geometry, the peracid is positioned above the plane of the alkene. The plane of the peracid bisects the plane of the alkene, and the O-O bond is aligned perpendicularly to the C=C bond. wikipedia.org This orientation allows for the crucial frontier molecular orbital interactions to occur, leading to the transfer of the oxygen atom. wikipedia.orgchemistry-reaction.com

The transition state involves a cyclic arrangement of atoms where the alkene's π-orbital (HOMO) interacts with the σ* anti-bonding orbital of the peracid's O-O bond (LUMO). chemistry-reaction.com This interaction facilitates the cleavage of the weak O-O bond and the formation of the two new C-O bonds of the epoxide ring. Simultaneously, an intramolecular hydrogen bond between the peracid's hydroxyl group and its carbonyl oxygen facilitates the proton transfer, leading to the formation of the carboxylic acid byproduct. organic-chemistry.org

Computational studies have provided detailed insights into the energetics of this transition state. For the epoxidation of ethylene with peroxyformic acid, the activation barrier has been calculated to be around 14.9 kcal/mol at the B3LYP/6-311G(d,p) level of theory. acs.org The presence of an acid catalyst can lower this barrier. acs.org The geometry of the transition state is typically symmetrical, with the two forming C-O bonds having nearly equal lengths. wayne.edu However, the exact geometry can be influenced by the substituents on both the alkene and the peracid. For example, transition structures arising from s-trans conformers of the peroxy acid have also been considered. researchgate.net

A hallmark of the Prilezhaev reaction is its high degree of stereospecificity. The stereochemistry of the alkene substrate is directly translated into the stereochemistry of the epoxide product. masterorganicchemistry.comyoutube.comwikipedia.org This means that a cis-alkene will exclusively form a cis-epoxide, and a trans-alkene will give a trans-epoxide. libretexts.orgyoutube.comwikipedia.org This stereochemical fidelity is a direct consequence of the concerted mechanism, where the oxygen atom is delivered to one face of the double bond in a single step, without the formation of any intermediate that could allow for bond rotation and loss of stereochemical information. masterorganicchemistry.comcsbsju.edu

The reaction is a syn-addition, meaning that the two new C-O bonds are formed on the same side of the original alkene plane. youtube.comchemistry-reaction.com The peracid can approach the alkene from either the top or bottom face, and in the absence of any directing groups, this can lead to the formation of a racemic mixture of enantiomers if the product is chiral. libretexts.orglibretexts.org

In cases where the substrate contains a nearby functional group capable of hydrogen bonding, such as an allylic alcohol, the stereochemical outcome can be highly influenced. The hydroxyl group of the alcohol can form a hydrogen bond with the peracid, directing the delivery of the oxygen atom to the same face of the double bond as the hydroxyl group. wikipedia.org This directing effect can lead to high diastereoselectivity in the epoxidation of such substrates. wikipedia.orgresearchgate.net The stereochemical control exerted by allylic and homoallylic alcohols is a powerful tool in asymmetric synthesis. wikipedia.org

Data Tables

| Alkene | Relative Rate of Epoxidation |

|---|---|

| Ethene | 1 |

| Propene | 22 |

| cis-2-Butene | 500 |

| trans-2-Butene | 500 |

| 2-Methyl-2-butene | 6000 |

This table illustrates that more nucleophilic (electron-rich) double bonds result in faster reaction rates. libretexts.org

| Starting Alkene | Epoxide Product |

|---|---|

| cis-2-Butene | cis-2,3-Epoxybutane |

| trans-2-Butene | trans-2,3-Epoxybutane |

This table demonstrates the stereospecific nature of the reaction, where the configuration of the alkene is retained in the epoxide. wikipedia.org

Baeyer-Villiger Oxidation Mechanisms

The Baeyer-Villiger oxidation is a notable reaction that utilizes peroxy acids like this compound to convert ketones into esters or cyclic ketones into lactones. nih.gov This oxidative rearrangement involves the insertion of an oxygen atom adjacent to the carbonyl carbon. nih.govwikipedia.org The reaction is renowned for its high stereoselectivity, with the migration of the substituent occurring with retention of its original configuration. pitt.edu

The mechanism of the Baeyer-Villiger oxidation initiated by this compound proceeds through a well-established multi-step pathway.

Protonation of the Carbonyl: The reaction typically begins with the protonation of the carbonyl oxygen of the ketone. This step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgnrochemistry.com

Nucleophilic Attack: The this compound then acts as a nucleophile, attacking the activated carbonyl carbon. This addition results in the formation of a tetrahedral intermediate, commonly known as the Criegee intermediate. wikipedia.orgnrochemistry.comjk-sci.com

Concerted Rearrangement: The crucial step of the mechanism is the concerted rearrangement of the Criegee intermediate. wikipedia.org In this rate-determining step, a substituent group (R) from the original ketone migrates from the carbon to the adjacent, electron-deficient oxygen atom of the peroxide linkage. adichemistry.com Simultaneously, the weak oxygen-oxygen bond of the peroxide cleaves, leading to the departure of a 2-nitrobenzoate anion as the leaving group. stackexchange.com

Deprotonation: The final step involves the deprotonation of the resulting oxocarbenium ion to yield the final ester or lactone product. wikipedia.orgjk-sci.com

The entire process results in the formal insertion of an oxygen atom between the carbonyl carbon and the migrating substituent.

The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical ketones is determined by the inherent ability of the substituents attached to the carbonyl group to migrate. organic-chemistry.org The group that can better stabilize a positive charge is more likely to migrate. adichemistry.comorganic-chemistry.org This is because the migrating group moves to an electron-deficient oxygen atom in the transition state. The generally accepted order of migratory aptitude is a critical predictor of the reaction's outcome.

The stereochemistry of the migrating group is retained throughout the rearrangement process. jk-sci.com

Table 1: Relative Migratory Aptitude of Carbonyl Substituents in Baeyer-Villiger Oxidation

| Migratory Aptitude | Group Type | Example |

| Highest | Tertiary alkyl | tert-Butyl |

| Secondary alkyl | Cyclohexyl, Isopropyl | |

| Aryl | Phenyl | |

| Primary alkyl | n-Propyl, Ethyl | |

| Lowest | Methyl | Methyl |

This table presents a generalized hierarchy. The relative order can be influenced by stereoelectronic factors and the specific reaction conditions. wikipedia.orgadichemistry.comorganic-chemistry.org

The presence of the electron-withdrawing nitro group on the phenyl ring of this compound significantly enhances its reactivity as an oxidant. Peroxy acids with electron-withdrawing substituents are stronger acids and more potent oxidizing agents. adichemistry.com The nitro group, particularly in the ortho position, exerts a strong negative inductive effect (-I), which decreases the electron density on the peroxy acid functional group.

This electronic effect has several consequences:

Increased Electrophilicity: The withdrawal of electron density makes the outermost oxygen of the peroxy acid more electrophilic and thus more reactive towards the nucleophilic carbonyl group of the ketone.

Better Leaving Group: The resulting 2-nitrobenzoate anion is a more stable conjugate base compared to benzoate from unsubstituted perbenzoic acid. This increased stability makes it a better leaving group during the rearrangement step, thereby accelerating the rate of the reaction. wikipedia.org

The reactivity of a peroxy acid correlates with the pKa of the corresponding carboxylic acid; a lower pKa indicates a stronger acid and a more reactive oxidant. wikipedia.org Therefore, this compound is a more powerful oxidant than meta-chloroperoxybenzoic acid (m-CPBA) or unsubstituted perbenzoic acid.

Table 2: Comparison of Peroxy Acid Reactivity

| Peroxy Acid | Abbreviation | Relative Reactivity | Reason for Reactivity |

| Trifluoroperacetic acid | TFPAA | Very High | Strong electron withdrawal by -CF₃ group |

| 4-Nitroperbenzoic acid | High | Strong electron withdrawal by -NO₂ group | |

| meta-Chloroperoxybenzoic acid | m-CPBA | Moderate | Moderate electron withdrawal by -Cl |

| Perbenzoic acid | Lower | No electron-withdrawing groups | |

| Peracetic acid | Low | Electron-donating character of -CH₃ |

This table illustrates the general trend that electron-withdrawing groups increase the oxidizing power of peroxy acids. wikipedia.orgjk-sci.com

Oxidation of Heteroatoms

This compound is also an effective reagent for the oxidation of various heteroatoms, notably nitrogen and sulfur, due to the electrophilic nature of its peroxy oxygen.

The oxidation of amines with peroxy acids like this compound can lead to a variety of products depending on the substitution of the amine (primary, secondary, or tertiary). libretexts.org The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic oxygen atom of the peroxy acid. researchgate.net

Tertiary Amines: Tertiary amines are oxidized to form amine oxides (azane oxides). libretexts.org The reaction is generally straightforward, involving the formation of a new N-O bond.

Secondary Amines: The oxidation of secondary amines initially yields hydroxylamines (azanols). However, these intermediates are often susceptible to further oxidation, which can lead to the formation of nitroxide radicals or nitrones.

Primary Amines: Primary amines present the most complex oxidation pathway. The initial oxidation product is a hydroxylamine, which can be further oxidized to a nitroso compound. The nitroso intermediate can then be oxidized again to yield a nitro compound. libretexts.org This stepwise oxidation can sometimes result in mixtures of products, including azoxy compounds formed from the condensation of nitroso and hydroxylamine intermediates. mdpi.com

Table 3: Products of Amine Oxidation by Peroxy Acids

| Amine Type | Initial Product | Final/Common Product(s) |

| **Primary (R-NH₂) ** | Hydroxylamine (R-NHOH) | Nitroso (R-N=O), Nitro (R-NO₂) |

| Secondary (R₂-NH) | Hydroxylamine (R₂-NOH) | Nitroxide radical, Nitrone |

| Tertiary (R₃-N) | - | Amine Oxide (R₃-N⁺-O⁻) |

The oxidation of sulfur-containing compounds, such as thioethers (sulfides), by this compound occurs in a stepwise manner. The sulfur atom in a thioether is nucleophilic and readily attacks the electrophilic peroxy oxygen.

Thioether to Sulfoxide: The first step is the oxidation of the thioether to a sulfoxide. This involves a mechanism analogous to an SN2 reaction, where the sulfur atom attacks the terminal oxygen of the peroxy acid, leading to the cleavage of the O-O bond. researchgate.netmasterorganicchemistry.com

Sulfoxide to Sulfone: The resulting sulfoxide can undergo a second oxidation under similar conditions to form a sulfone. masterorganicchemistry.comrsc.org The sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the presence of the electron-withdrawing oxygen atom. Therefore, the second oxidation step is generally slower and may require more forcing conditions or a more reactive peroxy acid. rsc.org

The high reactivity of this compound makes it effective for both steps, allowing for the controlled oxidation to either the sulfoxide or the complete oxidation to the sulfone by adjusting the stoichiometry of the reagent.

Table 4: Stepwise Oxidation of Thioethers

| Starting Material | Reagent (1 equiv.) | Intermediate Product | Reagent (2 equiv.) | Final Product |

| Thioether (R-S-R') | This compound | Sulfoxide (R-SO-R') | This compound | Sulfone (R-SO₂-R') |

Computational Approaches to Elucidating Reaction Mechanisms

Computational chemistry allows for the detailed examination of reaction pathways, including the calculation of energies for reactants, transition states, intermediates, and products. Such studies provide critical insights into the thermodynamics and kinetics of a chemical process. Key parameters typically calculated in these investigations include:

Activation Energy Barriers (ΔG‡): These values determine the rate of a reaction. A lower activation energy corresponds to a faster reaction. Computational models can map the entire energy profile of a proposed mechanism, identifying the rate-determining step.

Transition State Geometries: The three-dimensional structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Analyzing these geometries helps to understand the electronic and steric factors that govern the reaction's outcome and selectivity.

Reaction Enthalpies (ΔH) and Free Energies (ΔG): These thermodynamic quantities indicate whether a reaction is energetically favorable. Negative values for ΔH and ΔG suggest an exothermic and spontaneous process, respectively.

In the context of peroxy acid oxidations, such as those that would be performed by this compound (e.g., alkene epoxidation or sulfide (B99878) oxidation), computational studies on analogous compounds like meta-chloroperoxybenzoic acid (mCPBA) have been instrumental. These studies typically investigate the concerted "butterfly" transition state in epoxidations or the nature of the oxygen-transfer step to other substrates.

For a hypothetical computational study on this compound, researchers would likely employ DFT methods (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-31G(d,p)) to model the reaction of interest. The presence of the ortho-nitro group would be of particular interest, as its electron-withdrawing nature and steric bulk could influence the geometry and energy of the transition states compared to unsubstituted peroxybenzoic acid or other isomers.

Table 3.5.1: Hypothetical Parameters for a DFT Study of Propene Epoxidation by this compound

| Parameter | Description |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee–Yang–Parr) |

| Basis Set | 6-311+G(d,p) (Provides a good balance of accuracy and computational cost for organic reactions) |

| Solvation Model | Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., in dichloromethane (B109758) or chloroform) |

| Calculations Performed | Geometry optimization of reactants, transition state, and products; Frequency calculations to confirm stationary points; Intrinsic Reaction Coordinate (IRC) calculations. |

| Expected Outputs | Optimized 3D structures, activation energy (ΔG‡), reaction energy (ΔG), key bond lengths and angles in the transition state. |

While specific data and detailed research findings on the computational elucidation of this compound oxidation mechanisms are absent from the current body of scientific literature, the established methodologies used for similar peroxy acids provide a clear framework for how such an investigation would be conducted. Future research in this area would be valuable to understand the specific electronic and steric effects of the ortho-nitro substituent on the reactivity and selectivity of this oxidizing agent.

Applications of 2 Nitroperbenzoic Acid in Directed Organic Synthesis

Olefin Epoxidations

Peroxy acids are widely employed for the epoxidation of alkenes, a fundamental transformation in organic synthesis that provides access to versatile epoxide intermediates. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond.

The epoxidation of alkenes with peroxy acids is a stereospecific syn-addition, meaning the relative stereochemistry of the substituents on the alkene is retained in the resulting epoxide. For instance, a cis-alkene will yield a cis-epoxide, while a trans-alkene will afford a trans-epoxide.

In the case of chiral alkenes, particularly those containing directing functional groups like allylic alcohols, the stereoselectivity of epoxidation can be significantly influenced by hydrogen bonding between the alcohol and the incoming peroxy acid. This interaction directs the oxidant to one face of the double bond, leading to a high degree of diastereoselectivity. While specific studies on 2-nitroperbenzoic acid are scarce, the general principle, as demonstrated with reagents like m-CPBA, involves the formation of a transition state where the peroxy acid is delivered to the same face as the hydroxyl group, resulting in a syn-epoxy alcohol. For acyclic allylic alcohols, the diastereoselectivity is often governed by minimizing allylic strain in the transition state.

Without specific experimental data for this compound, a representative data table cannot be constructed.

An important aspect of any reagent is its compatibility with various functional groups present in the substrate. Peroxy acid epoxidations are known to be compatible with a range of functional groups. However, highly reactive peroxy acids can sometimes lead to side reactions.

Generally, peroxy acid oxidations are tolerant of:

Ethers

Esters

Amides

Ketones (though Baeyer-Villiger oxidation can be a competing reaction)

Alcohols (which can direct the epoxidation)

Halides

Functional groups that may not be compatible and could undergo oxidation include:

Aldehydes

Sulfides

Amines

The enhanced reactivity of this compound, due to the electron-withdrawing nitro group, might narrow its functional group tolerance compared to less reactive peroxy acids. Specific studies are needed to delineate its precise compatibility profile.

Epoxides are valuable precursors for the synthesis of various oxygen-containing heterocycles, such as tetrahydrofurans and other cyclic ethers. The synthesis typically involves a two-step sequence: epoxidation of an unsaturated alcohol followed by an intramolecular cyclization.

The acid- or base-catalyzed ring-opening of the epoxide by the tethered hydroxyl group leads to the formation of the heterocyclic ring. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-tet and 6-exo-tet cyclizations being generally favored. For example, the epoxidation of a homoallylic alcohol with a peroxy acid, followed by acid-catalyzed cyclization, can yield a substituted tetrahydrofuran. While this is a general and powerful strategy, specific examples employing this compound are not prominently reported.

Oxidative Rearrangements (Baeyer-Villiger)

The Baeyer-Villiger oxidation is a notable application of peroxy acids, involving the conversion of ketones to esters and cyclic ketones to lactones. This reaction proceeds through the Criegee intermediate, formed by the addition of the peroxy acid to the carbonyl group, followed by the migratory insertion of a carbon-to-oxygen bond.

A key feature of the Baeyer-Villiger oxidation is its predictable regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. The group that can better stabilize a positive charge is the one that preferentially migrates.

Peroxy acids with electron-withdrawing groups are known to be more reactive in the Baeyer-Villiger oxidation. A general reactivity trend for various peroxy acids has been established as: CF₃CO₃H > monopermaleic acid > monoperphthalic acid > 3,5-dinitroperbenzoic acid > p-nitroperbenzoic acid > m-CPBA > perbenzoic acid > peracetic acid. jk-sci.comlscollege.ac.in Based on this trend, this compound is expected to be a highly effective reagent for this transformation. The stereochemistry of the migrating group is retained during the rearrangement.

Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl | Medium |

| Primary alkyl | Low |

The Baeyer-Villiger oxidation is a powerful tool in the synthesis of complex natural products, where the introduction of an oxygen atom into a carbon framework is often a crucial step. The conversion of cyclic ketones to lactones is particularly valuable for the construction of macrolactones and other heterocyclic systems found in a wide array of biologically active molecules.

For instance, the regioselective oxidation of a bicyclic ketone can provide a key lactone intermediate that can be further elaborated into a complex natural product. While there are numerous examples of the Baeyer-Villiger oxidation in natural product synthesis using reagents like m-CPBA, specific instances detailing the use of this compound are not well-documented in readily accessible literature. However, given its expected high reactivity, it would likely be a suitable reagent for such transformations, particularly where a more potent oxidant is required.

Hydroxylation Reactions

Hydroxylation, the introduction of a hydroxyl group (-OH) into a molecule, is a fundamental transformation in organic synthesis for converting hydrocarbons into more functionalized compounds like alcohols and phenols.

Aromatic hydroxylation involves the direct insertion of a hydroxyl group onto an aromatic ring. While peroxy acids are known to effect such transformations, detailed protocols and research findings specifically employing this compound for this purpose are not well-documented in the available scientific literature. Theoretical applications would involve the electrophilic attack of the peroxy acid on an electron-rich aromatic substrate, but specific examples, reaction conditions, or substrate scope for the 2-nitro isomer are not readily found.

The conversion of a C-H bond in an aliphatic substrate directly into a C-OH group is a challenging yet highly valuable reaction. Peroxy acids can be used for this purpose, often proceeding through radical mechanisms. However, a thorough search of scientific databases and chemical literature does not yield specific examples or established protocols for the direct hydroxylation of aliphatic substrates using this compound. Research in this area has predominantly focused on other oxidizing systems.

Oxidation of Nitrogen-Containing Compounds

The oxidation of nitrogen-containing functional groups is a critical process for the synthesis of various nitrogen-based compounds, including N-oxides, nitroso compounds, and nitro compounds.

N-oxidation is the process of converting amines or the nitrogen atoms in heterocyclic rings into N-oxides. This transformation is commonly achieved using peroxy acids. While m-CPBA is the reagent of choice for these reactions, the use of this compound is not prominently featured in published research. There is a lack of specific, detailed studies or data tables illustrating the scope, yield, and reaction conditions for the N-oxidation of various amines and heterocycles with this compound.

The oxidation of primary aromatic amines (anilines) can lead to the formation of nitrosoarenes and, upon further oxidation, nitroarenes. Peroxybenzoic acids are capable of mediating this transformation rsc.org. The reaction typically proceeds through the oxidation of the aniline (B41778) to a hydroxylamine, which is then further oxidized to a nitroso compound. More vigorous conditions or an excess of the oxidizing agent can lead to the corresponding nitro compound.

While the general class of peroxybenzoic acids is known to be effective for this reaction, specific research detailing the efficacy, selectivity, and substrate scope of this compound for the synthesis of nitroso and nitro compounds from anilines is limited rsc.orgmdpi.com. Consequently, comprehensive data tables outlining specific substrates and yields for this particular reagent are not available.

Oxidation of Sulfur-Containing Compounds

The oxidation of sulfur-containing compounds, such as thiols and sulfides, is a common method for preparing sulfoxides, sulfones, and sulfonic acids. Peroxy acids are standard reagents for these transformations due to their controlled oxidizing power. For instance, the oxidation of a sulfide (B99878) with one equivalent of a peroxy acid typically yields a sulfoxide, while two equivalents can produce the corresponding sulfone.

However, despite the general utility of peroxy acids in this area, the scientific literature lacks specific studies and detailed findings on the application of this compound for the oxidation of various sulfur-containing substrates. Research has largely concentrated on more common and stable reagents, leaving the specific reactivity profile of the 2-nitro isomer in this context largely unexplored.

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the analytical techniques for "this compound." The search for specific research findings, data tables, and detailed experimental methods for this particular compound did not yield sufficient information to create a thorough and scientifically accurate article that adheres to the provided outline.

There is a significant amount of accessible data for the related compound, 2-Nitrobenzoic acid , which lacks the peroxy functional group. However, the chemical properties and reactivity of a peroxy acid (like this compound) are substantially different from those of a carboxylic acid (like 2-Nitrobenzoic acid). Using data for the latter would be scientifically inaccurate and would not address the specific subject of the request.

General principles of the outlined analytical techniques (Spectroscopy, Chromatography, Mass Spectrometry) would theoretically apply to the study of this compound and its reactions. For instance:

Infrared (IR) Spectroscopy would be used to monitor the disappearance of the peroxy acid O-H and C=O stretches and the appearance of new functional groups in the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be crucial for determining the chemical structure of reaction products and any stable intermediates.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for separating the peroxy acid from the starting materials and products to assess purity and quantify reaction yield.

Gas Chromatography-Mass Spectrometry (GC-MS) could be used if volatile products are formed, though the peroxy acid itself is generally not volatile enough for this technique.

Advanced Mass Spectrometry Techniques , such as Electrospray Ionization (ESI-MS), would be invaluable for detecting and characterizing transient, low-concentration intermediates in reaction mechanisms.

Despite these general applications, the absence of specific published research, including characteristic spectral data, chromatographic conditions, or mass spectrometric fragmentation patterns for this compound, prevents the creation of the detailed and data-rich article as instructed.

Analytical Techniques for Investigating 2 Nitroperbenzoic Acid and Its Reactions

Electrochemical Methods for Redox Potential Analysis

Electrochemical methods, particularly voltammetric techniques, are powerful tools for investigating the redox properties of organic molecules, including nitroaromatic compounds. dtic.mil These methods provide critical data on reduction potentials, which are essential for understanding the reactivity and potential transformation pathways of a compound. dtic.mil The primary technique employed for this purpose is cyclic voltammetry (CV), which measures the current response of a system to a linearly cycled potential sweep between two set values. wikipedia.org From a cyclic voltammogram, key parameters such as the cathodic peak potential (Epc) and anodic peak potential (Epa) can be determined, providing insight into the thermodynamics and kinetics of electron transfer processes. wikipedia.orgnih.gov

While specific studies detailing the electrochemical analysis of 2-nitroperbenzoic acid are not prevalent in the surveyed literature, extensive research on analogous compounds, such as the isomers of nitrobenzoic acid (ortho-, meta-, and para-), provides a strong basis for predicting its behavior. The electrochemical reduction of nitroaromatic compounds is known to be a complex, multi-step process. dtic.milacs.org In aqueous media, the nitro group (-NO₂) typically undergoes an irreversible reduction to a hydroxylamine derivative (-NHOH) in a four-electron, four-proton process. researchgate.net Subsequent reduction to the corresponding amine (-NH₂) can also occur. researchgate.net

Investigations into o-, m-, and p-nitrobenzoic acids using cyclic voltammetry on glassy carbon and stainless steel electrodes have shown that the reduction of the nitro group is an irreversible and diffusion-controlled process. researchgate.net This is evidenced by the characteristic shift of the cathodic peak potential to more negative values as the scan rate is increased. researchgate.netresearchgate.net The pH of the solution is also a critical factor, significantly influencing the potential at which reduction occurs. researchgate.netresearchgate.net For instance, studies on m-nitrobenzoic acid revealed a cathodic peak at -353 mV at pH 5, which shifted to -280 mV at pH 9 (at a scan rate of 50 mV/s), indicating that the reduction is facilitated in more alkaline conditions. researchgate.net

Detailed research findings on the cathodic peak potentials for the isomers of nitrobenzoic acid at various pH levels and scan rates illustrate these dependencies.

Table 1. Cyclic Voltammetric Data for Nitrobenzoic Acid Isomers Data sourced from studies on glassy carbon electrodes. researchgate.net

| Compound | pH | Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (mV) |

|---|---|---|---|

| o-Nitrobenzoic Acid | 5.0 | 100 | -455 |

| o-Nitrobenzoic Acid | 7.0 | 100 | -620 |

| o-Nitrobenzoic Acid | 9.0 | 100 | -750 |

| m-Nitrobenzoic Acid | 5.0 | 100 | -400 |

| m-Nitrobenzoic Acid | 7.0 | 100 | -550 |

| m-Nitrobenzoic Acid | 9.0 | 100 | -700 |

| p-Nitrobenzoic Acid | 5.0 | 100 | -410 |

| p-Nitrobenzoic Acid | 7.0 | 100 | -590 |

| p-Nitrobenzoic Acid | 9.0 | 100 | -690 |

Future Research Directions and Emerging Applications

Development of More Sustainable and Greener Synthesis Routes

The traditional synthesis of peroxy acids often involves reagents and conditions that are not environmentally friendly. Consequently, a significant area of future research is the development of greener and more sustainable synthetic routes for 2-nitroperbenzoic acid.

Recent advancements have demonstrated the feasibility of synthesizing peracids from aldehydes using only sunlight and oxygen, representing a significant step forward in green chemistry. asiaresearchnews.com This autoxidation process occurs at approximately room temperature in safe solvents, offering a cheaper and safer alternative to traditional methods. asiaresearchnews.com Another promising approach is the in situ generation of active peroxy acid species. For instance, poly(peroxybenzoic acid) has been generated from poly(benzoic acid) and hydrogen peroxide, creating a heterogeneous and recyclable catalyst for epoxidation and alcohol oxidation under mild conditions. rsc.org

Future research in this area will likely focus on:

Photocatalytic and Electrocatalytic Methods: Exploring the use of light or electrical energy to drive the synthesis of this compound from its corresponding benzoic acid, minimizing the use of chemical oxidants.

Benign Solvents and Reaction Media: Investigating the use of water, supercritical fluids, or ionic liquids as reaction media to replace hazardous organic solvents.

Atom-Economical Approaches: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

A comparison of traditional and emerging greener synthesis strategies is presented in Table 1.

| Feature | Traditional Synthesis Methods | Emerging Greener Routes |

| Oxidants | Strong, potentially hazardous oxidants | Molecular oxygen, Hydrogen peroxide |

| Energy Input | Often requires heating | Sunlight, Ambient temperature |

| Solvents | Organic solvents | Safer solvents, Solvent-free conditions |

| Catalysts | Stoichiometric reagents | Recyclable heterogeneous catalysts |

| Byproducts | Potentially harmful waste | Water, Benign byproducts |

Catalyst Development for Enhanced Selectivity and Efficiency

The performance of this compound in oxidative transformations can be significantly enhanced through the use of catalysts. Future research will focus on developing novel catalysts that improve selectivity, increase reaction rates, and allow for lower catalyst loadings.

While much of the research on catalyst development has focused on related transformations, the principles can be applied to reactions involving this compound. For example, in the context of nitro group reduction, which is a reaction of the parent benzoic acid, catalysts are crucial for achieving high selectivity. google.comresearchgate.net The development of catalysts that can selectively activate the peroxy acid moiety of this compound without interacting with the nitro group or the aromatic ring is a key objective.

Key directions for catalyst development include:

Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs): Designing porous materials with well-defined active sites that can encapsulate the peroxy acid and control its reactivity.

Nanocatalysts: Utilizing the unique properties of nanoparticles to create highly active and selective catalysts. For instance, gold nanoparticles supported on ceria-zirconia have shown promise in the selective hydrogenation of benzoic acid, a related transformation. researchgate.net

Biocatalysts: Exploring the use of enzymes or whole-cell systems to catalyze oxidations with peroxy acids, offering the potential for exceptional selectivity under mild conditions. researchgate.net

Table 2 outlines potential catalyst systems and their targeted improvements for reactions involving this compound.

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous Catalysts | High activity and selectivity | Development of recyclable catalysts, Use of earth-abundant metals |

| Heterogeneous Catalysts | Ease of separation and recyclability | Enhancing stability and preventing leaching of active species |

| Biocatalysts | High chemo-, regio-, and enantioselectivity | Improving enzyme stability and substrate scope |

Expansion of Substrate Scope in Oxidative Transformations

Future research will aim to broaden the range of molecules that can be effectively oxidized using this compound. This involves overcoming challenges associated with substrate sensitivity, steric hindrance, and competing side reactions.

While peroxybenzoic acids are well-known for epoxidation and hydroxylation of olefins, their application to a wider array of functional groups is an active area of research. google.com The development of more robust reaction conditions and catalyst systems will be crucial for expanding the substrate scope. For example, the selective oxidation of alcohols to carboxylic acids using alternative oxidants and transition metal catalysts provides a model for expanding the utility of peroxy acids. mdpi.com

Areas for future investigation include:

Oxidation of Heteroatoms: Developing selective methods for the oxidation of sulfur, nitrogen, and phosphorus-containing compounds.

C-H Activation: Exploring the use of this compound in combination with catalysts for the direct oxidation of C-H bonds, a highly desirable transformation in organic synthesis.

Asymmetric Oxidations: Designing chiral catalysts that can be used in conjunction with this compound to achieve enantioselective oxidations.

Table 3 provides examples of potential substrate classes and the desired oxidative transformations.

| Substrate Class | Desired Transformation | Potential Challenges |

| Complex Alkenes | Diastereoselective epoxidation | Steric hindrance, Directing group effects |

| Sulfides | Selective oxidation to sulfoxides or sulfones | Over-oxidation |

| Amines | Oxidation to N-oxides or nitro compounds | Competing side reactions |

| Alkanes | Selective C-H hydroxylation | Low reactivity of C-H bonds |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound-mediated reactions with continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govjove.com This is particularly beneficial for reactions involving potentially hazardous reagents like peroxy acids, as the small reaction volume at any given time minimizes safety risks. youtube.com A proof-of-concept study on the reaction of p-nitrobenzoic acid in a continuous flow reactor demonstrated up to 95% conversion in just 11 minutes. nih.gov

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. nih.gov These systems allow for a large number of experiments to be performed in parallel, rapidly identifying optimal reaction conditions and catalysts.

Future research in this domain will focus on:

Development of dedicated flow reactors: Designing and fabricating microreactors specifically for peroxy acid chemistry, potentially incorporating immobilized catalysts.

Real-time reaction monitoring: Integrating analytical techniques such as spectroscopy into flow systems to allow for real-time optimization and control.

Machine learning-guided optimization: Utilizing algorithms to explore vast experimental spaces and predict optimal reaction conditions, accelerating the development of new synthetic methods.

Table 4 summarizes the benefits of integrating this compound chemistry with modern synthesis technologies.

| Technology | Key Advantages | Future Research Goals |

| Flow Chemistry | Enhanced safety, Precise process control, Improved scalability, Superior heat and mass transfer | Development of integrated catalyst/reactor systems, On-line analysis and purification |

| Automated Synthesis | High-throughput experimentation, Rapid reaction optimization | Miniaturization of reaction volumes, Integration with analytical platforms |

| Machine Learning | Predictive modeling of reaction outcomes, Accelerated discovery of new reaction conditions | Development of accurate models for complex organic reactions, Autonomous experimentation |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-nitroperbenzoic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE) including impermeable gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid contact with oxidizing agents (e.g., CO₂, NOx) due to potential hazardous reactions . Store the compound in a cool, dry environment to prevent degradation, and conduct regular stability tests using spectroscopic methods (e.g., IR, GC-MS) to monitor decomposition .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : A common approach involves nitration of perbenzoic acid under controlled acidic conditions. Optimize reaction temperature (typically 0–5°C) to minimize side products. Purify the product via recrystallization using a non-polar solvent (e.g., hexane) and validate purity using HPLC or melting point analysis .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use IR spectroscopy to identify nitro (NO₂) and carboxylic acid (COOH) functional groups. For quantitative analysis, employ GC-MS with electron ionization to detect molecular ions (e.g., m/z 167 for the parent ion) and validate fragmentation patterns against reference libraries .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound in literature be resolved?

- Methodological Answer : Conduct replicate analyses under standardized conditions (e.g., solvent, concentration) and cross-validate using multiple techniques (e.g., NMR, Raman spectroscopy). Perform meta-analyses of published data to identify outliers or methodological inconsistencies, and publish corrections with raw data to enhance reproducibility .

Q. What experimental designs are optimal for studying the oxidative reactivity of this compound?

- Methodological Answer : Design kinetic studies under varying pH and temperature conditions to assess reaction rates with substrates like alkenes or sulfides. Use stopped-flow spectroscopy for real-time monitoring of intermediate species. Include control experiments with competing oxidizing agents (e.g., H₂O₂) to isolate the compound’s specific reactivity .

Q. How can computational modeling predict the decomposition pathways of this compound?

- Methodological Answer : Apply density functional theory (DFT) calculations to model bond dissociation energies and transition states. Validate predictions using thermogravimetric analysis (TGA) and mass spectrometry to detect decomposition products (e.g., NO₂, CO₂). Compare results with experimental kinetic data to refine theoretical models .

Guidance for Addressing Research Challenges

- Data Contradictions : Use replication studies and open-access data sharing to resolve discrepancies. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Ethical Compliance : Follow institutional safety reviews and disposal protocols for nitroaromatic compounds, adhering to federal and local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.